Rocaglamide I

Oral bioavailability Pharmacokinetics Flavagline drug-likeness

Rocaglamide I (Roc-A, CAS 189322-68-7) is a cyclopenta[b]benzofuran flavagline natural product first isolated from Aglaia elliptica. It functions as a potent clamp that stabilizes the eIF4A–RNA complex, thereby inhibiting cap-dependent translation initiation.

Molecular Formula C31H33NO9
Molecular Weight 563.6 g/mol
CAS No. 189322-68-7
Cat. No. B3248803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocaglamide I
CAS189322-68-7
Molecular FormulaC31H33NO9
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C2(C1(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5)C(=O)N(C)C
InChIInChI=1S/C31H33NO9/c1-17(33)40-28-25(29(35)32(2)3)26(18-10-8-7-9-11-18)31(19-12-13-22(38-5)21(34)14-19)30(28,36)27-23(39-6)15-20(37-4)16-24(27)41-31/h7-16,25-26,28,34,36H,1-6H3/t25-,26-,28-,30+,31+/m1/s1
InChIKeyMIDNNAQHKCLBSH-ZTLBFRGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rocaglamide I (CAS 189322-68-7) – Compound Class and Procurement-Relevant Baseline


Rocaglamide I (Roc-A, CAS 189322-68-7) is a cyclopenta[b]benzofuran flavagline natural product first isolated from Aglaia elliptica. It functions as a potent clamp that stabilizes the eIF4A–RNA complex, thereby inhibiting cap-dependent translation initiation [1]. The compound belongs to a family of approximately 100 known flavaglines that share a common cyclopenta[b]benzofuran scaffold but diverge in ring substituents that critically modulate pharmacokinetic behavior, drug-efflux sensitivity, and target-selectivity profiles [2].

Why Rocaglamide I Cannot Be Readily Substituted by In-Class Flavaglines


Although rocaglamide I shares the eIF4A-inhibitory mechanism with silvestrol, didesmethylrocaglamide, and other flavaglines, critical pharmacological determinants diverge sharply within the class. Silvestrol exhibits poor oral bioavailability (<2%), sensitivity to MDR1-mediated efflux, and pulmonary toxicity in canine models [1]. Rocaglamide I, by contrast, lacks the dioxanyl ring that drives these liabilities, resulting in 50% oral bioavailability and insensitivity to MDR1 [1]. Additionally, rocaglamide I selectively disrupts KRAS nanoclustering without affecting HRAS or NRAS, a property absent in the structurally related flavagline FL1 [2]. These quantitative and qualitative gaps mean that substituting one flavagline for another without experimental validation risks loss of oral exposure, efflux avoidance, or on-target selectivity.

Rocaglamide I – Quantitative Differentiation Evidence Against Closest Comparators


Oral Bioavailability of Rocaglamide I vs. Silvestrol in Preclinical Pharmacokinetics

Rocaglamide I demonstrates 50% oral bioavailability in mice, a >25-fold improvement over silvestrol whose oral bioavailability is reported as <2% [1]. This difference is attributed to the absence of the bulky dioxanyl ring present in silvestrol [1].

Oral bioavailability Pharmacokinetics Flavagline drug-likeness

MDR1 Efflux Sensitivity of Rocaglamide I Compared with Silvestrol

Unlike silvestrol, which is sensitive to MDR1-mediated efflux, rocaglamide I is not affected by MDR1 inhibition [1]. This was demonstrated in side-by-side cellular assays where MDR1 overexpression abrogated silvestrol activity but did not alter rocaglamide I potency [1].

MDR1 Multidrug resistance Drug efflux Flavagline

Pulmonary Toxicity Profile of Rocaglamide I Relative to Silvestrol in Canine Models

Rocaglamide I did not induce pulmonary toxicity in dogs, in contrast to silvestrol which produced lung pathology in the same species [1]. This safety differential was observed alongside potent anti-tumor efficacy in orthotopic MPNST mouse models [1].

Pulmonary toxicity Safety pharmacology Flavagline tolerability

KRAS Isoform-Selective Nanoclustering Inhibition by Rocaglamide I vs. FL1

Rocaglamide I inhibits KRAS nanoclustering at phospholipid-enriched plasma membrane domains without affecting HRAS or NRAS [1]. The structurally related flavagline FL1 lacks this activity, failing to disrupt KRAS nanoclustering or KRAS–prohibitin interactions [1]. Quantitative percent inhibition values for individual isoforms are reported in the primary publication figures, with KRAS nanoclustering reduced to background levels while HRAS and NRAS remain at control levels [1].

KRAS Nanoclustering Isoform selectivity RAS biology

Growth-Inhibitory Potency of Rocaglamide I vs. Silvestrol in MPNST and Meningioma Cells

In a side-by-side comparison across NF1-wildtype STS26T MPNST cells, rocaglamide I exhibited an IC50 of 15 nM versus silvestrol at 10 nM, indicating comparable growth-inhibitory potency (within ~1.5-fold) [1]. In NF2-mutant Ben-Men-1 meningioma cells, rocaglamide I (IC50 20 nM) was 2-fold more potent than silvestrol (IC50 40 nM) [1]. The dioxanyl ring present in silvestrol is therefore dispensable for cytotoxicity; rocaglamide I retains potent anti-proliferative activity [1].

MPNST IC50 Growth inhibition Sarcoma

TRAIL Sensitization Potency Relative to Protein Synthesis Inhibition for Rocaglamide I

Rocaglamide I sensitizes TRAIL-resistant ACHN renal carcinoma cells to TRAIL-induced apoptosis with an IC50 of 28.5 ± 7.5 nM [1]. Across a panel of 29 active rocaglates, TRAIL-sensitization potency averaged 4–5-fold greater than protein-synthesis-inhibitory potency, suggesting a therapeutic window where apoptosis sensitization can be achieved prior to generalized translation shutdown [1]. This ratio is a class-level property observed across multiple rocaglates, with rocaglamide I serving as the prototypical compound [1].

TRAIL Apoptosis sensitization Renal cell carcinoma Therapeutic window

Rocaglamide I – Evidence-Backed Research and Procurement Application Scenarios


Oral Dosing in Preclinical In Vivo Efficacy Models

Rocaglamide I’s 50% oral bioavailability [1] enables per-oral administration in rodent tumor models, eliminating the need for intravenous or intraperitoneal dosing required by silvestrol (<2% oral bioavailability). Researchers designing orthotopic MPNST, osteosarcoma, or Ewing sarcoma xenograft experiments can adopt oral gavage protocols that better mimic clinical dosing routes, improving translational relevance.

MDR1-Overexpressing Tumor Models

Because rocaglamide I is insensitive to MDR1-mediated efflux unlike silvestrol [1], it is the preferred eIF4A inhibitor for studies in multidrug-resistant cancer models. Investigator-initiated trials or preclinical programs targeting tumors with documented P-glycoprotein (MDR1) overexpression should select rocaglamide I to avoid efflux-driven false negatives.

KRAS-Driven Cancer Target Validation

The selective disruption of KRAS nanoclustering—without affecting HRAS or NRAS—positions rocaglamide I as a chemical probe for KRAS-specific biology [2]. Unlike FL1, which lacks this activity entirely, rocaglamide I enables dissection of KRAS-specific signaling nodes in KRAS-mutant NSCLC, colorectal, and pancreatic cancer models where KRAS isoform dependency is a therapeutic hypothesis.

TRAIL Combination Therapy Screening Platforms

With a TRAIL-sensitization IC50 of 28.5 nM and a 4–5-fold window over translation inhibition [3], rocaglamide I is suitable for combination screening cascades in TRAIL-resistant solid tumor lines (e.g., renal cell carcinoma, hepatocellular carcinoma). Procurement for these screens should prioritize rocaglamide I as the reference flavagline, given its well-characterized sensitization-to-toxicity ratio and extensive structure-activity relationship data in the TRAIL context.

Quote Request

Request a Quote for Rocaglamide I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.